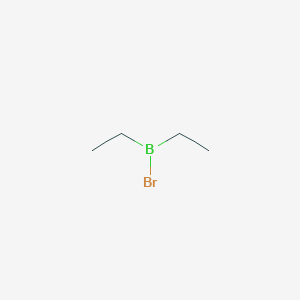

Bromodiethylborane

Description

Bromodiethylborane (Et₂BBr) is an organoboron compound featuring two ethyl groups and a bromine atom bonded to a boron center. Organoboron compounds, such as alkylboranes and haloboranes, are critical in organic synthesis, catalysis, and materials science due to their unique Lewis acidity and reactivity .

Bromodiethylborane likely serves as an electrophilic reagent, with the bromine atom enhancing its reactivity toward nucleophiles.

Properties

Molecular Formula |

C4H10BBr |

|---|---|

Molecular Weight |

148.84 g/mol |

IUPAC Name |

bromo(diethyl)borane |

InChI |

InChI=1S/C4H10BBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |

InChI Key |

NRDRHLAEIODTGH-UHFFFAOYSA-N |

Canonical SMILES |

B(CC)(CC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bromodiethylborane with structurally related boranes and carboranes, based on trends observed in the evidence:

Reactivity Trends

- Electrophilicity : Bromodiethylborane is less electrophilic than BBr₃ due to electron-donating ethyl groups but more reactive than triethylborane due to bromine's electron-withdrawing effect .

- Stability : Compared to carboranes (e.g., C₂B₁₀H₁₂), Bromodiethylborane is less thermally stable but more soluble in organic solvents, facilitating its use in solution-phase reactions .

- Its ethyl groups may enable selective alkylation reactions .

Physical Properties (Inferred)

| Property | Bromodiethylborane | Triethylborane | BBr₃ |

|---|---|---|---|

| Molecular Weight | ~151 g/mol | ~98 g/mol | ~250 g/mol |

| Boiling Point | Moderate (est.) | ~95°C | ~91°C |

| Density | Higher than B(Et)₃ | 0.69 g/cm³ | 2.65 g/cm³ |

Note: Data estimated based on analogous compounds due to lack of direct evidence.

Research Findings and Limitations

Key insights include:

- Materials Applications : Icosahedral carboranes (Brown et al., 1992) exhibit exceptional stability, contrasting with Bromodiethylborane's likely transient reactivity in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.